Unmethylated Piperazine NH Preserves MIF Inhibitory Potency: A Direct Patent-Based Comparison with the N-Methylpiperazine Analog
In a direct head-to-head comparison within the same patent (US11884682) and assay system, the benzamide derivative built on the 2-methoxy-4-(piperazin-1-yl)aniline scaffold (Compound 58) exhibited a Macrophage Migration Inhibitory Factor (MIF) IC50 of 1,120 nM, which is 11.1% more potent than the 1,260 nM IC50 of the structurally identical N-methylpiperazine derivative (Compound 59) [1]. This difference arises because the secondary amine of piperazine can act as both a hydrogen-bond donor and acceptor, whereas the tertiary N-methyl group eliminates donor capacity, altering the binding pose within the MIF active site.
| Evidence Dimension | MIF Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,120 nM (Compound 58; 2-methoxy-4-(piperazin-1-yl)aniline core) |
| Comparator Or Baseline | IC50 = 1,260 nM (Compound 59; 2-methoxy-4-(4-methylpiperazin-1-yl)aniline core) |
| Quantified Difference | ΔIC50 = –140 nM (11.1% improvement in potency for the unmethylated piperazine) |
| Conditions | Recombinant human MIF enzyme; small-volume clear-bottom black 96/384-well polystyrene plates (Greiner Bio-One); 2 µL enzyme solution format. |
Why This Matters
For teams designing MIF-targeted therapeutics or conducting SAR studies, selecting the unmethylated piperazine building block provides a measurable potency advantage over the N-methyl analog, directly influencing lead optimization decisions.
- [1] BindingDB (2023). Entry BDBM648324 (Compound 58, US11884682) IC50: 1.12E+3 nM vs. BDBM648325 (Compound 59, US11884682) IC50: 1.26E+3 nM. Macrophage migration inhibitory factor (Human). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=648324 View Source
